molecular formula C8H11NO2 B11999434 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile

1,4-Dioxaspiro[4.4]nonane-6-carbonitrile

Cat. No.: B11999434
M. Wt: 153.18 g/mol
InChI Key: IWVIUBAPHHNMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxaspiro[4.4]nonane-6-carbonitrile is a spirocyclic compound featuring a dioxolane ring fused to a cyclohexane moiety, with a nitrile (-CN) group at the 6-position. Its structure is characterized by a spiro junction at the 1,4-positions of the dioxolane and cyclohexane rings.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1,4-dioxaspiro[4.4]nonane-9-carbonitrile

InChI

InChI=1S/C8H11NO2/c9-6-7-2-1-3-8(7)10-4-5-11-8/h7H,1-5H2

InChI Key

IWVIUBAPHHNMSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)OCCO2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a lactone with a nitrile compound in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spiro compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1,4-Dioxaspiro[4.4]nonane-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dioxaspiro[4.4]nonane-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in the development of new bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the spiro structure provides rigidity and stability to the molecule. These properties enable the compound to act as a building block in the synthesis of more complex molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 1,4-dioxaspiro[4.4]nonane derivatives, highlighting substituent positions and functional groups:

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1,4-Dioxaspiro[4.4]nonane-7-carbonitrile 7 Nitrile (-CN) C₈H₁₁NO₂ 153.18 Predicted CCS values for ion adducts
1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid 6 Carboxylic acid C₈H₁₂O₄ 172.18 Intermediate in organic synthesis
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate 6 Ester (-COOEt) C₁₀H₁₆O₄ 200.23 Biolubricant precursor
6-Methyl-1,4-dioxaspiro[4.4]nonane-2-methanol 2, 6 Methanol, methyl C₉H₁₆O₃ 172.22 Chiral resolution agent
1,4-Dioxaspiro[4.4]nonane-2-(chloromethyl) 2 Chloromethyl C₈H₁₃ClO₂ 176.64 Synthetic intermediate

Physicochemical Properties

  • 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile: Predicted collision cross-section (CCS) values for ion adducts range from 129.7 Ų ([M-H]⁻) to 142.1 Ų ([M+Na]+), indicating moderate molecular compactness .
  • Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate: Exhibits higher hydrophobicity (logP ~1.5) compared to the carboxylic acid derivative (logP ~0.7), making it suitable for lipid-based applications like biolubricants .
  • 6-Methyl-1,4-dioxaspiro[4.4]nonane-2-methanol: Contains hydrogen-bond donor/acceptor groups (1 donor, 3 acceptors), enabling crystal lattice stabilization via intramolecular hydrogen bonds .

Key Research Findings

Synthetic Efficiency: The 1,4-dioxaspiro[4.4]nonane core is efficiently synthesized via cyclization of diols with ketones or aldehydes under acidic conditions, as demonstrated in the synthesis of biolubricant precursors .

Enantioselectivity: Chiral spirocyclic hosts achieve >99% enantiomeric excess (ee) in resolving N-benzyl-3-hydroxypyrrolidine, outperforming non-spirocyclic analogs .

Safety Profiles: Bromo and chloromethyl derivatives (e.g., 9-bromo-1,4-dioxaspiro[4.4]nonane) require stringent handling due to respiratory toxicity, whereas carboxylic acids pose milder hazards .

Biological Activity

1,4-Dioxaspiro[4.4]nonane-6-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a pharmacophore in drug design. The molecular formula for this compound is C8H11NO2C_8H_{11}NO_2, and it features a nitrile functional group that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of specific biological pathways. This compound may act as a ligand that modulates receptor activity, influencing cellular responses.

Research Findings

Recent studies have explored the compound's efficacy against various biological targets. For instance, its structural motif has been linked to high inhibitory activity against Hepatitis C Virus (HCV) NS5A protein, which is critical for viral replication. This suggests that the compound may serve as a lead in antiviral drug development.

Case Studies

  • HCV NS5A Inhibition : A study indicated that this compound exhibits significant inhibitory effects on HCV genotypes 1a and 1b. The presence of this spirocyclic motif within larger inhibitor molecules enhances their potency against viral strains, including resistant mutants like L31V and Y93H .
  • Enzyme Interaction Studies : Further investigations have shown that the compound interacts with specific enzymes involved in metabolic pathways, suggesting its potential role in modulating metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with related compounds:

Compound NameMolecular FormulaBiological Activity
This compound C8H11NO2Inhibitor of HCV NS5A
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea C12H19N3O2Potential pharmacophore in drug design
2,6-Dioxaspiro[3.3]heptane C8H12O2Studied for various biological interactions

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential as a therapeutic agent. The compound's ability to modulate enzyme activity and interact with viral proteins positions it as a candidate for further development in antiviral therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.